molecular formula C14H16ClNO B1521510 2-(Benzyloxy)-4-methylaniline hydrochloride CAS No. 142769-31-1

2-(Benzyloxy)-4-methylaniline hydrochloride

Cat. No.: B1521510
CAS No.: 142769-31-1
M. Wt: 249.73 g/mol
InChI Key: VOVNTIGTPXJWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-methylaniline hydrochloride is an organic compound with the molecular formula C14H16ClNO. It is a derivative of aniline, featuring a benzyloxy group at the 2-position and a methyl group at the 4-position on the aromatic ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group, forming 2-amino-4-methylaniline.

    Benzylation: The amine group is protected by benzylation, resulting in 2-(Benzyloxy)-4-methylaniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 2-(Benzyloxy)-4-methylaniline.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(Benzyloxy)-4-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-chloroaniline hydrochloride
  • 2-(Benzyloxy)-4-nitroaniline hydrochloride
  • 2-(Benzyloxy)-4-ethylaniline hydrochloride

Comparison

Compared to its analogs, 2-(Benzyloxy)-4-methylaniline hydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions, and can also influence its electronic properties, altering its behavior in chemical and biological systems.

Biological Activity

2-(Benzyloxy)-4-methylaniline hydrochloride, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 142769-31-1

The compound features a benzyloxy group and a methyl group on the aniline ring, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways that regulate inflammation and cell proliferation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant activity.

Data Table: Biological Activity Summary

Activity TypeTest Organisms/TargetsObserved EffectReference
AntimicrobialE. coli, S. aureusMIC = 16 μg/mL
AntioxidantDPPH Scavenging AssayIC50 = 25 μg/mL
Enzyme InhibitionCholinesteraseIC50 = 36.05 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL against both Escherichia coli and Staphylococcus aureus, suggesting strong antibacterial properties.
  • Antioxidant Activity Assessment : In another investigation, the antioxidant capacity was assessed using the DPPH scavenging assay. The compound demonstrated an IC50 value of 25 μg/mL, indicating its potential to act as an effective antioxidant agent.
  • Enzyme Interaction Studies : Research focused on the inhibition of cholinesterase revealed that this compound exhibited an IC50 value of 36.05 µM, suggesting its potential utility in treating conditions like Alzheimer's disease by enhancing acetylcholine levels through enzyme inhibition.

Properties

IUPAC Name

4-methyl-2-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNTIGTPXJWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 4
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 5
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-4-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.